molecular formula H4O40SiW12 B084340 Silicotungstic acid CAS No. 11130-20-4

Silicotungstic acid

Cat. No.: B084340
CAS No.: 11130-20-4
M. Wt: 2878 g/mol
InChI Key: CGFYHILWFSGVJS-UHFFFAOYSA-N
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Description

Silicotungstic acid, also known as tungstosilicic acid, is a heteropoly acid with the chemical formula H₄[SiW₁₂O₄₀]. It is a white solid, although impure samples may appear yellow. This compound is known for its high acidity and is widely used as a catalyst in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Silicotungstic acid is typically synthesized by combining sodium silicate and tungsten trioxide, followed by treatment with hydrochloric acid. The reaction conditions involve dissolving sodium silicate in water, adding tungsten trioxide, and then slowly adding hydrochloric acid to the mixture. The resulting solution is then evaporated to obtain this compound .

Industrial Production Methods: In industrial settings, this compound is produced using a similar method but on a larger scale. The process involves the careful control of reaction conditions to ensure high purity and yield. The use of high-quality raw materials and precise control of temperature and pH are crucial for the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: Silicotungstic acid undergoes various types of chemical reactions, including:

    Oxidation: It acts as an oxidizing agent in the oxidation of organic compounds.

    Reduction: It can be reduced to form lower oxidation state tungsten compounds.

    Substitution: It can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and oxygen. The reactions are typically carried out under mild conditions.

    Reduction: Reducing agents such as hydrogen gas or hydrazine are used.

    Substitution: Various organic and inorganic reagents can be used depending on the desired product.

Major Products Formed:

Scientific Research Applications

Silicotungstic acid has a wide range of applications in scientific research, including:

Mechanism of Action

Silicotungstic acid exerts its effects primarily through its strong acidity and oxidizing properties. The molecular targets include various organic and inorganic compounds that undergo oxidation or substitution reactions. The pathways involved typically include the formation of intermediate complexes that facilitate the transfer of electrons or protons, leading to the desired chemical transformations .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its high acidity and ability to form stable complexes with various substrates. This makes it a highly effective catalyst in a wide range of chemical reactions, particularly in organic synthesis and industrial applications .

Properties

IUPAC Name

silicic acid;1,3,5-trioxa-2λ6,4λ6,6λ6-tritungstacyclohexane 2,2,4,4,6,6-hexaoxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H4O4Si.36O.12W/c1-5(2,3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h1-4H;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGFYHILWFSGVJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O[Si](O)(O)O.O=[W]1(=O)O[W](=O)(=O)O[W](=O)(=O)O1.O=[W]1(=O)O[W](=O)(=O)O[W](=O)(=O)O1.O=[W]1(=O)O[W](=O)(=O)O[W](=O)(=O)O1.O=[W]1(=O)O[W](=O)(=O)O[W](=O)(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H4O40SiW12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2878.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

11130-20-4
Record name 12-Wolframosilicic acid hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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